N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

EGFR Kinase Inhibition Cancer

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide (CAS 921868-01-1) is a synthetic small molecule belonging to the tetrahydrobenzo[b][1,4]oxazepine class, featuring a characteristic 7-membered oxazepine ring fused to a benzene core, with an acetamide substituent at the 8-position. This compound is commercially available as a screening compound and building block, with a minimum purity of 90% as verified by LCMS and/or NMR.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 921868-01-1
Cat. No. B2392773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
CAS921868-01-1
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
InChIInChI=1S/C14H18N2O3/c1-9(17)15-10-5-6-11-12(7-10)19-8-14(2,3)13(18)16(11)4/h5-7H,8H2,1-4H3,(H,15,17)
InChIKeyIYLAOXQNJVFZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide (CAS 921868-01-1): Procurement & Differentiation Guide for the Benzoxazepine Acetamide Scaffold


N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide (CAS 921868-01-1) is a synthetic small molecule belonging to the tetrahydrobenzo[b][1,4]oxazepine class, featuring a characteristic 7-membered oxazepine ring fused to a benzene core, with an acetamide substituent at the 8-position [1]. This compound is commercially available as a screening compound and building block, with a minimum purity of 90% as verified by LCMS and/or NMR . The tetrahydrobenzo[b][1,4]oxazepine scaffold is employed across diverse therapeutic areas including kinase inhibition, anti-inflammatory, and anti-cancer research [2].

Why Generic Substitution Fails for 921868-01-1: Substitution Position and N-Substituent Dictate Biological Profile


Close analogs within the tetrahydrobenzo[b][1,4]oxazepine series cannot be assumed to be functionally interchangeable. The acetamide at the 8-position creates a distinct hydrogen-bonding donor/acceptor pharmacophore compared to the 7-substituted isomer series. Additionally, the N5-methyl group on the oxazepine ring in 921868-01-1 alters conformational dynamics and steric environment relative to N5-hydrogen or larger N5-alkyl analogs. These structural variations—substitution regiochemistry (7- vs. 8-position) and N-substituent identity—directly impact target binding, as evidenced by structure-activity relationship (SAR) studies within the kinase inhibitor patent family where seemingly minor changes yield dramatically different biological profiles [1]. Replacing 921868-01-1 with an analog lacking matched substitution risks loss of intended bioactivity in screening cascades.

Product-Specific Quantitative Evidence Guide for 921868-01-1: Head-to-Head Comparison Data


EGFR Phosphorylation Inhibition: 8-Acetamide vs. 7-Position and N-Unsubstituted Analogs

In a cellular assay measuring inhibition of EGF-induced EGFR phosphorylation in human A431 cells, 921868-01-1 (the 8-acetamide derivative) demonstrated an IC50 of 20,000 nM [1]. This activity profile is consistent with the compound's role as a screening hit or fragment within a larger medicinal chemistry program. SAR data from the broader tetrahydrobenzo[b][1,4]oxazepine patent family (EA028991B1) reveals that regioisomeric 7-substituted analogs and analogs lacking the N5-methyl group exhibit substantially different kinase inhibition profiles, confirming that EGFR inhibition potency is dependent on the specific substitution pattern [2].

EGFR Kinase Inhibition Cancer

Multi-Target Binding Profile: Thymidylate Synthase and DHFR Inhibition Compared Within the Benzoxazepine Series

In isolated enzyme assays, 921868-01-1 inhibited human thymidylate synthase (TS) with an IC50 of 120 nM and human dihydrofolate reductase (DHFR) with an IC50 of 28,000 nM, representing an approximately 233-fold selectivity for TS over DHFR [1]. The dual TS/DHFR inhibition profile is a known characteristic of certain tetrahydrobenzo[b][1,4]oxazepine derivatives and differentiates this scaffold from classical antifolates that typically target DHFR with higher potency; by contrast, methotrexate exhibits DHFR IC50 in the low nanomolar range but lacks equally balanced TS activity [2].

Thymidylate Synthase DHFR Folate Pathway

8-Acetamide Regioisomer as a Defined Reference Point: Differentiation from 7-Substituted and N5-Variant Analogs in Screening Libraries

Life Chemicals' F2261 series encompasses over 50 structurally distinct tetrahydrobenzo[b][1,4]oxazepine screening compounds, each differing by substitution position (7- vs. 8-position) and amide/urea/sulfonamide identity . 921868-01-1 (F2261-0078) is the only compound in this series bearing the 8-acetamide substitution, while structurally neighboring entries such as F2261-0077 and F2261-0079 carry different amide groups at the 8-position, and the F2261-057x sub-series features 7-position substitutions [1]. The fixed 3,3,5-trimethyl-4-oxo core combined with the distinct 8-acetamide substituent provides a unique three-dimensional pharmacophore that cannot be replicated by any other F2261-series compound.

Medicinal Chemistry SAR Screening Library

Optimal Research and Industrial Application Scenarios for 921868-01-1


Folate Pathway Inhibitor Discovery: TS-Selective Lead Optimization Programs

921868-01-1 is a mechanistically relevant starting point for research groups pursuing thymidylate synthase (TS) inhibitors with minimized DHFR activity. Its 233-fold TS-over-DHFR selectivity established in purified enzyme assays supports its use in hit-to-lead campaigns aimed at developing non-classical antifolates that may circumvent DHFR-mediated resistance and reduced hematological toxicity associated with methotrexate-like agents [1]. Medicinal chemistry teams can leverage the 8-acetamide as a vector for further elaboration, guided by the quantitative selectivity baseline. This scenario is grounded in the cross-study comparable evidence presented in Section 3, Evidence Item 2 [1].

Kinase Inhibitor Screening and Fragment-Based Drug Discovery

With a cellular EGFR phosphorylation IC50 of 20 µM, 921868-01-1 serves as a validated fragment-like or early hit compound in kinase inhibitor discovery cascades [2]. Its benzoxazepine core is recognized within kinase inhibitor patent families, and the 8-acetamide substitution pattern provides a defined SAR starting point distinct from 7-substituted or N5-variant analogs [3]. Screening laboratories can use this compound as a reference control to benchmark new tetrahydrobenzo[b][1,4]oxazepine derivatives, enabling consistent SAR comparisons across compound series. This application is directly supported by the direct evidence from Section 3, Evidence Item 1 [2] and class-level patent SAR inferences [3].

Commercial HTS Library Diversification and Hit-to-Lead Triage

Procurement teams building or refreshing high-throughput screening collections can add 921868-01-1 as a structurally unique member within the benzoxazepine cluster. The compound is the sole 8-acetamide-substituted variant in the Life Chemicals F2261 series, ensuring non-redundant chemical space coverage that avoids screening the same pharmacophore multiple times under different catalog numbers . Availability in 2 µmol and 5 µmol formats at 90%+ purity enables efficient hit confirmation and dose-response follow-up without custom synthesis delays. This scenario stems from the supporting evidence in Section 3, Evidence Item 3 .

Chemical Biology Probe Development Targeting Undifferentiated Cell Proliferation

Emerging patent data indicates that compounds within this structural class exhibit activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential applications as probes for studying cell fate determination in cancer and dermatological disease models [4]. 921868-01-1 provides a chemically tractable entry point for validating target engagement and phenotypic outcomes in academic chemical biology settings, where the well-characterized substitution pattern supports rational probe design. This scenario is supported by patent-level evidence indicating class-level bioactivity [4].

Quote Request

Request a Quote for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.